molecular formula C9H14ClN3S B1469659 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride CAS No. 1420888-78-3

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

Cat. No.: B1469659
CAS No.: 1420888-78-3
M. Wt: 231.75 g/mol
InChI Key: WZHDYLAPTNHSHY-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride (CAS: 1420966-84-2) is a pyrimidine derivative characterized by a methyl group at the 4-position and a pyrrolidin-3-ylthio substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₉H₁₄ClN₃S₂, with a molecular weight of 263.81 g/mol .

Properties

IUPAC Name

4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8;/h2,5,8,10H,3-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHDYLAPTNHSHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride generally follows these key synthetic stages:

Pyrimidine Core Synthesis

The pyrimidine nucleus is commonly synthesized via condensation reactions involving β-dicarbonyl compounds or malonate derivatives with amidines or guanidines under reflux conditions. For example, malonic acid derivatives can be reacted with formamidine hydrochloride to yield 4-substituted pyrimidines, as described in patent WO2011099764A2.

Step Reagents & Conditions Outcome Yield (%)
1 2-Ethoxymethylene-malonate diethylester + formamidine hydrochloride, reflux at 160°C for 20 h Formation of ethyl 4-hydroxy-pyrimidin-5-carboxylate intermediate 56

This intermediate serves as a precursor for further functionalization.

Pyrrolidine Derivative Preparation

The pyrrolidin-3-yl moiety is often synthesized or modified through stereoselective methods, including Mitsunobu reactions or functional group transformations on hydroxy-substituted pyrrolidines.

Key approaches include:

  • Conversion of 4-hydroxypyrrolidine derivatives to pyrrolidin-3-ylethanethioate via Mitsunobu reaction with thioacetic acid.
  • Chlorination of hydroxyethylpyrrolidine intermediates using thionyl chloride to yield chloroethylpyrrolidine derivatives, which can be further transformed into the desired pyrrolidinylthio compounds.
Step Reagents & Conditions Outcome Notes
a 4-Hydroxypyrrolidine + thioacetic acid, Mitsunobu conditions Pyrrolidin-3-ylethanethioate derivative Moderate yield
b Hydroxyethylpyrrolidine + SOCl2 Chloroethylpyrrolidine derivative Intermediate for thioether formation

Formation of Hydrochloride Salt

The final compound is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like 2-propanol at low temperature (0°C), followed by filtration and drying under reduced pressure to isolate the crystalline hydrochloride salt.

Step Reagents & Conditions Outcome Yield (%)
Final 2-(pyrrolidin-3-ylthio)pyrimidine + HCl in 2-propanol, 0°C This compound ~30-35

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield (%) Notes
1 Pyrimidine core synthesis Malonate derivative + formamidine hydrochloride, reflux 56 Intermediate formation
2 Halogenation or activation at 2-position POCl3 or chlorinating agents 90+ Prepares for substitution
3 Thioether formation with pyrrolidin-3-ylthiol Sodium hydride, DMF, 50°C 80-85 Key substitution step
4 Pyrrolidine derivative preparation Mitsunobu reaction or chlorination with SOCl2 Moderate Stereoselective synthesis
5 Hydrochloride salt formation HCl in 2-propanol, 0°C 30-35 Final isolation step

Research Findings and Notes

  • The use of sodium hydride as a base in dry DMF facilitates efficient nucleophilic substitution of halogenated pyrimidines by thiol-containing pyrrolidine derivatives, yielding high-purity thioether products.
  • Mitsunobu reaction is a valuable method for introducing sulfur-containing substituents onto pyrrolidine rings, preserving stereochemistry and enabling further functionalization.
  • Hydrochloride salt formation improves the stability and crystallinity of the final compound, which is crucial for pharmaceutical applications.
  • Reaction conditions such as temperature control (0°C for salt formation) and solvent choice (2-propanol) significantly affect yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride has garnered attention for its potential therapeutic applications. Research indicates its utility as:

  • Antibacterial Agent : The compound shows promise in combating bacterial infections.
  • Antiviral Properties : Preliminary studies suggest effectiveness against certain viral pathogens.
  • Anti-inflammatory Activity : It may inhibit cyclooxygenase enzymes, reducing inflammation by limiting pro-inflammatory mediators like prostaglandins.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Novel Therapeutics : It can be utilized in developing new drugs targeting specific biological pathways.
  • Reagent in Chemical Reactions : Employed in reactions to create derivatives with enhanced biological activity.

Material Science

The compound is explored for applications in developing new materials due to its unique chemical properties. Its thioether linkage can enhance material characteristics such as stability and reactivity, potentially leading to innovations in polymer chemistry and nanotechnology.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Studies : Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests potential use in developing new antibiotics.
  • Antiviral Research : A study explored the antiviral efficacy of pyrimidine derivatives, including this compound, against various viral strains. Results indicated promising activity that warrants further investigation .
  • Inflammation Models : In vitro studies showed that the compound could reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Thioether vs. Ether/Oxygenated Groups

  • Thioether (S–C): Present in the target compound and 4-Methyl-2-(methylthio)pyrimidine. Sulfur’s larger atomic radius and lower electronegativity enhance lipophilicity and metabolic stability compared to oxygen analogues .

Reactivity Differences

  • The methylthio group in 4-Methyl-2-(methylthio)pyrimidine undergoes acid-catalyzed hydrolysis (32% HCl, 130°C) to yield 4-methyl-2-hydroxypyrimidine . Similar reactivity is expected for the pyrrolidin-3-ylthio group in the target compound, though steric hindrance from the pyrrolidine ring may slow reaction kinetics.

Limitations and Contradictions

  • Molecular Weight Discrepancies: lists a compound (C₆H₁₀F₂S) with a molecular weight of 152.21 g/mol, which aligns with its formula but differs structurally from the target compound. This highlights the diversity of pyrimidine derivatives and the need for context-specific comparisons .

Biological Activity

4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C9H14ClN3SC_9H_{14}ClN_3S and a molecular weight of 231.75 g/mol. It features a pyrrolidine ring linked to a pyrimidine ring via a thioether group, which is significant for its biological interactions and chemical reactivity.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by catalyzing the formation of prostaglandins . This inhibition could lead to reduced inflammation and pain, making it a candidate for anti-inflammatory therapies.

Antibacterial Activity

The compound exhibits promising antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antiviral Properties

In addition to antibacterial activity, there is emerging evidence suggesting that this compound may possess antiviral properties. Its structural characteristics make it a potential candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been substantiated through various bioassays. Studies involving carrageenan-induced paw edema in rats have indicated that it significantly reduces inflammation, comparable to established anti-inflammatory drugs like indomethacin .

Case Studies and Experimental Data

  • In Vitro Studies : A study highlighted the compound's ability to suppress COX-2 activity with an IC50 value similar to that of celecoxib, a well-known anti-inflammatory medication .
  • Animal Models : In vivo tests using formalin-induced paw edema demonstrated that the compound significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the pyrimidine scaffold can enhance biological activity. For example, the presence of electron-releasing groups has been linked to increased anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC9H14ClN3SAntibacterial, Antiviral
2-Methyl-4-pyrrolidin-1-ylpyrido[3,4-d]pyrimidineC12H14N4Antitumor activity
4-(Methylamino)-2-(methylthio)pyrimidineC7H10N2SAntiviral properties

This table illustrates how this compound compares with other structurally related compounds regarding their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting pyrimidine thiol derivatives (e.g., 4-methylpyrimidine-2-thiol) with pyrrolidin-3-ylthiol precursors under basic conditions (e.g., NaOH in water) at room temperature for 4–6 hours. Post-reaction acidification with HCl precipitates the hydrochloride salt .
  • Critical Parameters : Control stoichiometry (e.g., 1:1 molar ratio of reactants) and pH during acidification to avoid side products. Use vacuum drying to isolate crystalline products.

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., ≥98% purity threshold) .
  • Spectroscopy : Confirm molecular structure via 1H^1H-NMR (e.g., pyrrolidine ring protons at δ 1.8–2.2 ppm) and FT-IR (S–C stretching at ~650 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodology :

  • X-Ray Crystallography : Refine hydrogen atom positions using riding models (C–H bond lengths: 0.93–0.97 Å) to resolve ambiguities in NMR assignments .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies .
    • Case Study : In a related pyrimidine derivative, X-ray data resolved misassigned pyrrolidine conformers initially suggested by NMR .

Q. What strategies improve stability during long-term storage?

  • Methodology :

  • Environmental Control : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation .
  • Lyophilization : Convert hydrochloride salts to free bases for enhanced shelf life, followed by re-acidification before use .
    • Degradation Analysis : Monitor via LC-MS for hydrolytic byproducts (e.g., free pyrrolidine or sulfoxide derivatives) .

Q. How can reaction mechanisms be probed for scale-up optimization?

  • Methodology :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., thiolate anions during substitution) .
  • Isotopic Labeling : Introduce 13C^{13}C-labeled pyrimidine precursors to trace bond-forming steps via 13C^{13}C-NMR .
    • Scale-Up Considerations : Optimize solvent polarity (e.g., water/ethanol mixtures) to balance reaction rate and product solubility .

Q. How does the compound interact with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Simulations : Use PyMOL or AutoDock to predict binding modes at active sites (e.g., kinase domains) .
  • Enzyme Assays : Measure IC50_{50} values via fluorescence-based inhibition assays (e.g., ATPase activity in kinase studies) .
    • Contradiction Management : Cross-validate computational predictions with mutagenesis data to resolve false-positive docking poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride
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4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride

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